molecular formula C12H16ClNO3S B10969880 3-chloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide

3-chloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide

Cat. No.: B10969880
M. Wt: 289.78 g/mol
InChI Key: OZOBMUORSQDIIK-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 1-(oxolan-2-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide
  • 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide

Uniqueness

3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

3-chloro-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C12H16ClNO3S/c1-9(12-6-3-7-17-12)14-18(15,16)11-5-2-4-10(13)8-11/h2,4-5,8-9,12,14H,3,6-7H2,1H3

InChI Key

OZOBMUORSQDIIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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